A2B receptor antagonist 2 hydrochloride

Description

Overview of Adenosine (B11128) Receptor Superfamily and Subtypes (A1, A2A, A2B, A3)

The biological effects of the endogenous nucleoside adenosine are mediated by a family of four G protein-coupled receptors (GPCRs), designated as A1, A2A, A2B, and A3. multispaninc.comwikipedia.orgsigmaaldrich.com These receptors are integral membrane proteins characterized by seven transmembrane domains and are widely distributed throughout the human body, though their expression levels and functions vary significantly by subtype and tissue location. sigmaaldrich.comgenecards.org Each receptor subtype is encoded by a distinct gene and couples to different intracellular G proteins, leading to a diverse range of signaling outcomes. wikipedia.org

The A1 and A3 receptors typically couple to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. physiology.org Conversely, the A2A and A2B receptors primarily couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP. physiology.orgonline-medical-dictionary.org This fundamental difference in signaling underlies the often opposing physiological effects mediated by these receptor subtypes.

Functionally, these receptors are implicated in a vast array of processes. A1 receptors are known for their roles in neuroprotection and cardiac function, while A2A receptors are key targets in managing Parkinson's disease and have anti-inflammatory effects. wikipedia.orgnih.gov The A3 receptor is a promising target for autoimmune diseases and cancer, and the A2B receptor, the focus of this article, is linked to conditions such as asthma, diabetes, and inflammation. multispaninc.comnih.gov

Table 1: Overview of Adenosine Receptor Subtypes

| Subtype | Primary G Protein Coupling | Effect on Adenylyl Cyclase | Key Research Areas |

|---|---|---|---|

| A1 | Gi (Inhibitory) | Inhibition | Neuroprotection, Cardiac Function nih.gov |

| A2A | Gs (Stimulatory) | Stimulation | Parkinson's Disease, Inflammation, Immunotherapy multispaninc.comnih.gov |

| A2B | Gs (Stimulatory), Gq | Stimulation | Inflammation, Asthma, Cancer, Diabetes multispaninc.comnih.govresearchgate.net |

| A3 | Gi (Inhibitory) | Inhibition | Autoimmune Diseases, Cancer, Glaucoma sigmaaldrich.comnih.gov |

Distinctive Characteristics of Adenosine A2B Receptor (A2BAR) in Physiological and Pathophysiological States

The A2B adenosine receptor (A2BAR) possesses several unique features that distinguish it from the other adenosine receptor subtypes, particularly concerning its activation and expression.

A defining characteristic of the A2BAR is its relatively low affinity for its endogenous ligand, adenosine. nih.gov While A1 and A2A receptors are activated by nanomolar concentrations of adenosine, the A2BAR requires micromolar concentrations for significant activation. nih.govnih.govmdpi.com This low affinity means that under normal physiological conditions, where extracellular adenosine levels are typically in the low nanomolar range, the A2BAR is largely inactive. nih.gov Its activation is therefore thought to be primarily associated with conditions of cellular stress or injury, such as hypoxia, ischemia, or inflammation, during which extracellular adenosine levels can rise dramatically into the micromolar range. nih.gov This makes the A2BAR a sensor for significant metabolic distress. nih.gov

Table 2: Comparative Affinity of Adenosine Receptors for Adenosine

| Receptor Subtype | Approximate Affinity (Kd or EC50) for Adenosine |

|---|---|

| A1 | ~70 nM mdpi.com |

| A2A | ~150 nM mdpi.com |

| A2B | ~24 µM (24,000 nM) frontiersin.org |

| A3 | ~6500 nM mdpi.com |

Another key feature of the A2BAR is that its expression can be significantly upregulated under various pathophysiological conditions. frontiersin.org Studies have shown that inflammatory mediators and cellular stress can enhance A2BAR expression. For instance, proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) have been shown to increase A2BAR mRNA and protein levels in different cell types. frontiersin.org Similarly, conditions like hypoxia can lead to a HIF-dependent induction of A2BAR expression. frontiersin.org This upregulation, combined with the high local concentrations of adenosine present in diseased or damaged tissues, means that A2BAR signaling can become particularly prominent and influential in pathological states such as inflammation, cancer, and ischemia. frontiersin.orgnih.gov

Fundamental Role of A2BAR in Cellular Processes

The activation of the A2BAR initiates a cascade of intracellular events that influence a wide range of cellular functions, contributing to both physiological regulation and the progression of disease.

The A2BAR is involved in a diverse set of biological functions, often exhibiting cell-type-specific effects. It is increasingly recognized as an important orchestrator of inflammation. nih.gov In some contexts, A2BAR activation can be pro-inflammatory, for example, by stimulating the release of cytokines like interleukin-6 (IL-6) and IL-8 from various cells, including mast cells, fibroblasts, and epithelial cells. nih.govnih.gov Conversely, it can also mediate anti-inflammatory responses, such as suppressing macrophage activation and limiting endothelial cell inflammatory responses. nih.gov

Beyond inflammation, A2BAR signaling plays a significant role in angiogenesis (the formation of new blood vessels) by promoting the production of angiogenic factors like vascular endothelial growth factor (VEGF). nih.govnih.gov This function is critical in tissue repair and resolution of inflammation but can also contribute to tumor growth. nih.gov The receptor is also implicated in fibrosis, cell proliferation, and immune responses, highlighting its multifaceted role in tissue homeostasis and disease. multispaninc.comfrontiersin.org

As a G protein-coupled receptor, the A2BAR transduces extracellular signals into intracellular responses primarily through its interaction with heterotrimeric G proteins. The major and most well-studied signaling pathway for A2BAR involves its coupling to the Gs protein. online-medical-dictionary.orgfrontiersin.org Activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). wikipedia.org The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA) and, in some cases, Exchange Protein Directly Activated by cAMP (Epac). frontiersin.orgnih.govfrontiersin.org

The A2BAR can also couple to Gq proteins, which activates phospholipase C (PLC). researchgate.netnih.gov This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels and activation of Protein Kinase C (PKC). nih.gov Furthermore, evidence suggests A2BAR can activate Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK1/2, which are crucial for processes like cell differentiation, proliferation, and apoptosis. nih.gov The ability of the A2BAR to couple to multiple G proteins and activate divergent signaling pathways allows for a complex and finely tuned regulation of cellular processes, which can vary depending on the cell type and physiological context. nih.govnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

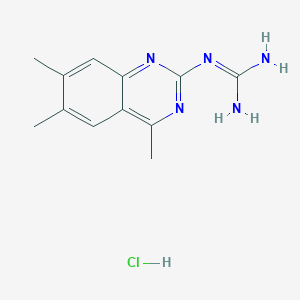

Molecular Formula |

C12H16ClN5 |

|---|---|

Molecular Weight |

265.74 g/mol |

IUPAC Name |

2-(4,6,7-trimethylquinazolin-2-yl)guanidine;hydrochloride |

InChI |

InChI=1S/C12H15N5.ClH/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2;/h4-5H,1-3H3,(H4,13,14,15,16,17);1H |

InChI Key |

GWCMPUPDFPWCGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N)C.Cl |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Adenosine A2b Receptors

A2BAR Structure and Ligand Binding Mechanisms

The functional versatility of the A2BAR is intrinsically linked to its molecular architecture and the manner in which it interacts with various ligands. Understanding these fundamental aspects is crucial for the development of selective therapeutic agents.

G Protein-Coupled Receptor (GPCR) Characteristics of A2BAR

The A2BAR is a quintessential Class A GPCR, characterized by its seven transmembrane (7TM) helical domains connected by alternating intracellular and extracellular loops. nih.govwikipedia.org This structural motif is a hallmark of GPCRs, enabling them to transduce extracellular signals into intracellular responses. The predicted molecular mass of the A2BAR is approximately 36–37 kDa. frontiersin.org While sharing structural similarities with other adenosine (B11128) receptor subtypes, the A2BAR possesses unique features, particularly in its extracellular loops, which contribute to its distinct pharmacological profile. semanticscholar.org The human A2BAR gene, ADORA2B, is located on chromosome 17. wikipedia.org

Homology Modeling and Structural Insights for A2BAR

Until recently, the precise three-dimensional structure of the A2BAR remained elusive, hindering structure-based drug design. To overcome this, researchers have employed homology modeling , a computational technique that predicts the 3D structure of a protein based on the known structures of related proteins. nih.govnih.govtandfonline.com Early models of the A2BAR were constructed using the crystal structures of bovine rhodopsin and the β2-adrenergic receptor as templates. nih.gov However, the subsequent availability of the high-resolution crystal structure of the human A2A adenosine receptor, which shares a higher sequence identity (56%) with the A2BAR, has significantly improved the accuracy of these models. nih.gov

More recently, cryo-electron microscopy (cryo-EM) has provided groundbreaking insights into the structure of the human A2BAR in its active state, bound to agonists and coupled to its cognate Gs protein. semanticscholar.orgnih.gov These structures have revealed the conserved orthosteric binding pocket and have also identified a secondary pocket occupied by a selective agonist, providing a structural basis for ligand selectivity. semanticscholar.orgnih.gov These high-resolution structural details are invaluable for the rational design of novel and selective A2BAR ligands.

A2BAR-Mediated Intracellular Signaling Cascades

Upon agonist binding, the A2BAR undergoes a conformational change that enables it to couple to and activate intracellular G proteins, thereby initiating downstream signaling cascades. The A2BAR is known to be promiscuous in its G protein coupling, interacting with both Gs and Gq proteins, leading to the activation of distinct signaling pathways. nih.govnih.govresearchgate.net

Gs-Coupling and Adenylyl Cyclase (AC)-cAMP-Protein Kinase A (PKA) Axis

The canonical signaling pathway for the A2BAR involves its coupling to the stimulatory G protein, Gs . frontiersin.org Activation of Gs leads to the stimulation of adenylyl cyclase (AC) , an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP ). frontiersin.org The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA) . frontiersin.orgnih.gov PKA, in turn, phosphorylates a variety of downstream target proteins, leading to diverse cellular responses. This Gs-cAMP-PKA pathway is a fundamental mechanism by which the A2BAR exerts its effects in many cell types. nih.gov

| Component | Function |

| A2BAR | Binds adenosine and activates Gs protein. |

| Gs protein | Stimulates adenylyl cyclase. |

| Adenylyl Cyclase (AC) | Catalyzes the formation of cAMP from ATP. |

| cAMP | Second messenger that activates Protein Kinase A. |

| Protein Kinase A (PKA) | Phosphorylates target proteins to elicit cellular responses. |

Gq-Coupling and Phospholipase C (PLC)-Protein Kinase C (PKC) Pathway

In addition to Gs, the A2BAR can also couple to G proteins of the Gq/11 family in some cell types. nih.govnih.gov Activation of Gq leads to the stimulation of Phospholipase C (PLC) . frontiersin.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates members of the Protein Kinase C (PKC) family. researchgate.netnih.gov The activation of this Gq-PLC-PKC pathway can lead to a distinct set of cellular outcomes compared to the Gs-mediated pathway, highlighting the signaling plasticity of the A2BAR. nih.govnih.govfrontiersin.org

| Component | Function |

| A2BAR | Binds adenosine and activates Gq protein. |

| Gq protein | Stimulates Phospholipase C. |

| Phospholipase C (PLC) | Cleaves PIP2 into IP3 and DAG. |

| IP3 | Triggers release of intracellular calcium. |

| DAG | Activates Protein Kinase C. |

| Protein Kinase C (PKC) | Phosphorylates target proteins to elicit cellular responses. |

Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The A2B adenosine receptor is known to couple to and modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. frontiersin.orgfrontiersin.org This pathway is a critical regulator of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. A2BAR's influence on MAPK signaling can be complex, leading to either activation or inhibition depending on the specific cellular environment. plos.orgnih.gov For instance, in hepatic stellate cells, adenosine promotes collagen production through both the ERK1/2 and p38 MAPK-dependent pathways. nih.gov Conversely, A2BAR activation can also lead to the dephosphorylation and inactivation of key MAPK components in other cell types. plos.orgnih.gov

The effect of A2B receptor activation on the phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2) is notably cell-type specific. In some contexts, A2BAR stimulation leads to the activation of the ERK pathway. For example, in CHO cells expressing the recombinant A2BR, the non-selective adenosine agonist NECA was found to stimulate ERK1/2 activity. nih.gov

However, in several cancer cell lines, A2BAR activation has been shown to reduce ERK1/2 phosphorylation. In MDA-MB-231 breast cancer cells, which express high levels of A2BAR, agonist stimulation diminishes ERK1/2 phosphorylation. plos.orgnih.govresearcher.lifebohrium.com This inhibitory effect is mediated by the stimulation of MAPK phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates ERK1/2. plos.orgnih.gov The signaling cascade leading to this outcome involves both the cAMP-PKA pathway and an increase in intracellular Ca2+. plos.orgnih.govbohrium.com Similarly, in breast cancer stem cells, the A2BAR agonist BAY60-6583 was found to down-regulate ERK1/2 phosphorylation, leading to cell cycle arrest and apoptosis. nih.gov A reduction in ERK1/2 phosphorylation following A2BAR activation was also observed in trophoblast cells. nih.gov This balance between cAMP/PKA and MAPK/ERK pathway activation is crucial in determining the cellular response, such as in the modulation of the epithelial-mesenchymal transition (EMT) in lung epithelial cells. frontiersin.orgnih.gov

| Cell Type | Effect of A2BAR Activation on ERK1/2 Phosphorylation | Mediating Pathway/Mechanism | Reference |

| MDA-MB-231 Breast Cancer Cells | Decrease | Stimulation of MAPK Phosphatase-1 (MKP-1) via cAMP-PKA and Ca2+ pathways. | plos.orgnih.govresearcher.lifebohrium.com |

| Breast Cancer Stem Cells | Decrease | Downregulation of the ERK1/2 cascade. | nih.gov |

| Trophoblast Cells | Decrease | Reduced activation of the MAPK signaling pathway. | nih.gov |

| CHO-A2B Cells | Increase | G protein-mediated signaling. | nih.gov |

| Human Epithelial Lung Cells | Modulation | Balance between cAMP/PKA and MAPK/ERK activation. | frontiersin.orgnih.gov |

Activation of the A2B adenosine receptor frequently leads to the phosphorylation and activation of p38 MAPK. This signaling axis is particularly involved in inflammatory responses. In various cell types, A2BAR-mediated IL-6 secretion is dependent on p38 MAPK activation. nih.gov For example, in pituitary folliculostellate cells and U-373 MG glioblastoma cells, adenosine-induced IL-6 expression is coupled to PKC and p38 MAPK. nih.gov Similarly, in primary murine microglia, the A2BAR agonist BAY60-6583 induced IL-6 production in a manner dependent on PLC, PKC, and p38. nih.gov

The upstream signaling leading to p38 activation can vary. In CHO cells, A2BAR-mediated p38 MAPK phosphorylation occurs via the Gs-cAMP-PKA pathway. nih.gov In contrast, in cardiac fibroblasts, the pathway involves PKCδ and p38. nih.gov This activation of p38 MAPK by A2BAR signaling has been implicated in the pathophysiology of chronic lung injury and fibrosis. nih.govjci.org

The A2B adenosine receptor also modulates the c-Jun N-Terminal Kinase (JNK) pathway, another branch of MAPK signaling. In a study on trophoblast cells, stimulation of the A2B receptor was found to decrease the phosphorylation of stress-activated protein kinase/Jun-amino-terminal kinase (SAPK/JNK). nih.gov This reduction in JNK activation, along with decreased ERK1/2 phosphorylation, was associated with blunted trophoblast migration. nih.gov The A2BAR is listed as being involved in the JNK cascade in gene ontology databases. wikipedia.org

Cyclic AMP-Binding Protein Activated by cAMP (EPAC) Pathway

As a Gs-coupled receptor, A2BAR activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). frontiersin.orgnih.gov cAMP acts as a second messenger that activates two main downstream effectors: Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (EPAC). nih.govbilkent.edu.tr

The EPAC pathway plays a significant role in mediating the effects of A2BAR signaling, often independent of PKA. In rat cardiac fibroblasts, adenosine acting via A2B receptors reduces collagen synthesis through a PKA-independent, EPAC-dependent pathway that involves PI3K. nih.gov Similarly, stimulation of the A2B receptor in cardiac fibroblasts was shown to inhibit endothelin-1-induced cell proliferation and α-smooth muscle actin synthesis through a cAMP/Epac/PI3K/Akt signaling pathway. frontiersin.org In dendritic cells, both PKA and EPAC pathways are targeted by adenosine receptor signaling to polarize the cells towards a suppressive phenotype, characterized by suppressed proinflammatory cytokines and elevated anti-inflammatory IL-10. bilkent.edu.trnih.gov

Modulation of Ion Channels (e.g., Chloride Channels via CFTR)

A2B adenosine receptor activation plays a key role in regulating ion transport across epithelial tissues, primarily through the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. In various epithelial cells, including those in the airways, pancreas, and kidneys, adenosine stimulates Cl− secretion through CFTR. nih.govnih.govahajournals.org

In human pancreatic duct cells (Capan-1), the A2B receptor agonist BAY 60-6583 increased Cl- currents through CFTR channels. nih.gov This response was inhibited by the A2B antagonist PSB 603 and the CFTR inhibitor CFTRinh-172. nih.gov Similarly, in kidney inner medullary collecting duct cells, adenosine acts on apical A2B receptors to stimulate Cl− secretion via CFTR, a process mediated by the cAMP/PKA pathway. ahajournals.org In airway epithelia, A2B receptor stimulation also produced CFTR-dependent currents and increased cAMP levels. nih.gov This regulatory mechanism is crucial for maintaining fluid homeostasis in these organs. nih.gov Research has also shown that plasma membrane CFTR can increase the surface density of the A2B receptor, enhancing the adenosine-induced cAMP response, an interaction dependent on the C-terminal PDZ-domain of both proteins. ncl.ac.uk

A2BAR Protein-Protein Interactions and Receptor Bifunctionality

The A2B adenosine receptor engages in numerous protein-protein interactions that are crucial for its function and regulation. Beyond the universal GPCR binding partners like trimeric G proteins and β-arrestin, A2BAR interacts with several other proteins that modulate its signaling output. frontiersin.org

One significant interaction is with NFκB1/p105. The C-terminal tail of A2BAR binds to p105, preventing its degradation and thereby inhibiting NFκB activation and reducing inflammation. frontiersin.org This interaction occurs independently of ligand activation and highlights the receptor's bifunctionality. While agonist-bound A2BAR can produce proinflammatory effects, the unbound receptor can exert an anti-inflammatory effect by associating with p105. frontiersin.org This ability to mediate opposing effects in the presence and absence of a ligand is a key aspect of A2BAR's complex role in cellular signaling. frontiersin.org

Other notable interacting partners include:

Adenosine deaminase (ADA): This interaction can modulate agonist binding and promote cell adhesion. frontiersin.org

Deleted in Colorectal Carcinoma (DCC): A2BAR acts as a coreceptor for netrin-1 (B1177949) by binding to DCC, mediating netrin-1-induced axon outgrowth. frontiersin.orgwikipedia.org

CFTR: The interaction, mediated by PDZ domains, enhances A2BAR surface expression and signaling. ncl.ac.uk

| Interacting Protein | Function of Interaction | Reference |

| Trimeric G proteins (Gs, Gq, Gi) | Primary signal transduction. | nih.govnih.govfrontiersin.org |

| β-arrestin | Receptor desensitization and signaling. | frontiersin.org |

| NFκB1/p105 | Ligand-independent inhibition of NFκB activation (anti-inflammatory). | frontiersin.org |

| Adenosine deaminase (ADA) | Allosteric modulation of agonist binding, cell adhesion. | frontiersin.orgacs.org |

| Deleted in Colorectal Carcinoma (DCC) | Acts as a netrin-1 coreceptor for axon guidance. | frontiersin.orgwikipedia.org |

| CFTR | Enhances A2BAR surface density and cAMP response. | ncl.ac.uk |

This capacity for diverse protein interactions and the resulting bifunctionality position the A2B receptor as a critical integrator of extracellular signals, capable of eliciting nuanced and context-dependent cellular responses. nih.govfrontiersin.org

G-Protein-Independent Signaling Pathways

The A2B adenosine receptor has been shown to engage in signaling that is independent of its coupling to G-proteins. One prominent example is its direct interaction with other proteins to modulate their function. This mode of action can occur in the absence of agonist binding, suggesting a constitutive activity that can be influenced by receptor antagonists.

Interaction with Transcription Factors (e.g., NF-κB, NFAT)

A noteworthy instance of G-protein-independent signaling is the direct interaction of the A2BAR with the transcription factor NFκB1, also known as p105. nih.govnih.gov The C-terminus of the A2BAR binds to specific sites on p105, a precursor protein for the p50 subunit of the NF-κB transcription factor. nih.govfrontiersin.org This interaction, which occurs independently of ligand activation, has a significant regulatory consequence: it prevents the polyubiquitylation and subsequent degradation of p105. nih.govnih.gov By stabilizing p105, the A2BAR effectively inhibits the activation of the NF-κB signaling pathway. nih.gov This is a surprising function for a G-protein coupled receptor and provides a novel mechanism for the control of inflammation. nih.gov Consequently, in the absence of the A2BAR, p105 levels are reduced, leading to increased NF-κB activation and altered cytokine production, with lower levels of the anti-inflammatory cytokine IL-10 and higher levels of the pro-inflammatory cytokines IL-12 and TNF-α. nih.govnih.gov An antagonist of the A2BAR could potentially modulate this interaction, thereby influencing NF-κB-mediated gene transcription.

Association with Scaffold Proteins (e.g., p105, α-Actinin-1)

The A2BAR interacts with several scaffold proteins that are crucial for its stability, localization, and signaling functions. As mentioned, p105 serves as a direct binding partner, linking the receptor to the NF-κB pathway. frontiersin.org

Another critical interacting partner is α-Actinin-1, an actin-binding protein. nih.govnih.gov The C-terminus of the A2BAR binds to α-actinin-1, and this interaction is vital for the stability and cell-surface expression of the receptor. nih.gov Mutations in the C-terminus of the A2BAR that disrupt this interaction lead to accelerated degradation of the receptor protein. nih.gov In contrast, another isoform, α-actinin-4, does not bind to the A2BAR. nih.gov This specific interaction with α-actinin-1 highlights a regulatory mechanism for controlling the abundance of A2BAR at the cell surface, which would in turn dictate the magnitude of the cellular response to adenosine and the efficacy of A2BAR antagonists. nih.govnih.gov

Receptor Dimerization and Oligomerization (e.g., A2AAR/A2BAR Dimers)

The A2BAR can form heterodimers with the adenosine A2A receptor (A2AAR). nih.gov This physical association between the two receptors leads to novel signaling properties. nih.gov When co-expressed, the A2BAR can functionally inhibit the signaling of the A2AAR. nih.gov Specifically, in the presence of the A2BAR, A2A-selective ligands lose their high-affinity binding to the A2AAR and exhibit a significantly reduced potency in stimulating cAMP accumulation. nih.gov This dominant-negative effect of the A2BAR on A2AAR signaling suggests that the formation of A2AAR/A2BAR heterodimers is a critical regulatory mechanism. nih.gov The dimerization may be mediated by scaffolding proteins like α-actinin, as both receptors have been shown to interact with it. nih.gov An A2B receptor antagonist could potentially disrupt the formation or signaling of these heterodimers, thereby indirectly modulating A2AAR function.

Regulation of A2BAR Expression and Function

The expression and function of the A2BAR are subject to intricate regulatory mechanisms at the transcriptional, post-transcriptional, and post-translational levels. These regulatory processes ensure that the receptor's activity is appropriately controlled in different cellular contexts.

Transcriptional and Post-Translational Regulation

The expression of the A2BAR is known to be upregulated in inflammatory conditions, such as colitis, in response to cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov While TNF-α can induce a significant increase in A2BAR mRNA, this is not due to increased promoter activity. nih.gov

Post-translational modifications also play a role in regulating A2BAR function. The interaction with α-actinin-1, for example, stabilizes the receptor and prevents its degradation, thereby regulating its protein levels. nih.gov

MicroRNA-Mediated Modulation

A key mechanism for the regulation of A2BAR expression is through microRNAs (miRNAs). nih.gov miRNAs are small non-coding RNAs that can bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. embopress.orgfrontiersin.org In the case of the A2BAR, its expression is post-transcriptionally regulated by miR-27b and miR-128a. nih.gov In colonic epithelial cells, TNF-α treatment leads to a reduction in the levels of miR-27b and miR-128a. nih.gov This decrease in these specific miRNAs allows for an increase in A2BAR mRNA levels. nih.gov Overexpression of miR-27b and miR-128a has been shown to reduce A2BAR levels, while blocking miR-27b increases A2BAR mRNA. nih.gov In the context of murine colitis, a decrease in miR-27b levels correlates with an increase in A2BAR mRNA, highlighting the physiological relevance of this regulatory mechanism. nih.gov An A2B receptor antagonist would act on a receptor whose expression level is dynamically controlled by these miRNA-mediated pathways.

Table 1: Interacting Proteins with the Adenosine A2B Receptor

| Interacting Protein | Function of Interaction | Signaling Pathway |

| NFκB1 (p105) | Stabilizes p105, inhibits NF-κB activation | NF-κB Signaling |

| α-Actinin-1 | Stabilizes A2BAR protein, enhances cell-surface expression | Receptor Trafficking and Stability |

| Adenosine A2A Receptor (A2AAR) | Forms heterodimers, inhibits A2AAR signaling | Receptor Dimerization and Cross-talk |

Table 2: MicroRNA Regulation of the Adenosine A2B Receptor

| MicroRNA | Effect on A2BAR Expression | Regulatory Mechanism |

| miR-27b | Downregulates | Post-transcriptional repression |

| miR-128a | Downregulates | Post-transcriptional repression |

Preclinical Investigation of A2b Receptor Antagonists

Pharmacological Characterization of A2B Receptor Antagonist 2 Hydrochloride

The initial preclinical evaluation of any potential therapeutic agent involves a detailed characterization of its pharmacological properties. For this compound, this includes determining its binding affinity for various adenosine (B11128) receptor subtypes and assessing its functional ability to block the receptor's signaling pathway in cellular models.

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. For this compound, also identified as compound 18 in some studies, binding affinities have been determined for rat A1 (rA1), rat A2A (rA2A), and human A2B (hA2B) receptors. The reported Ki values are 2.30 μM for rA1, 6.8 μM for rA2A, and 3.44 μM for hA2B. medchemexpress.com

| Receptor Subtype | Ki Value (μM) |

|---|---|

| Rat A1 (rA1) | 2.30 |

| Rat A2A (rA2A) | 6.8 |

| Human A2B (hA2B) | 3.44 |

The A2B receptor is known to be coupled to Gs proteins, which, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.govnih.gov Therefore, the functional activity of an A2B receptor antagonist is commonly assessed by its ability to inhibit this agonist-induced cAMP production. nih.gov Studies on various A2B antagonists confirm that they demonstrate functional antagonism by attenuating the increase in cAMP levels following stimulation with a non-selective agonist like NECA. nih.gov This inhibition of the cAMP signaling pathway confirms the compound's capacity to block the receptor's biological function. nih.gov

Research into A2B Receptor Antagonism in Cancer Biology

The overexpression of A2B receptors in various tumor types has linked the receptor to cancer progression. mdpi.comcancer.gov Research suggests that signaling through the A2B receptor contributes to tumor growth, the formation of new blood vessels (angiogenesis), and the spread of cancer cells (metastasis). marketpublishers.com This makes the antagonism of the A2B receptor a compelling strategy for cancer therapy.

Preclinical studies have demonstrated that blocking the A2B receptor can inhibit the growth of cancer cells. A2B adenosine receptor blockade has been shown to prevent the in vitro proliferation of cells from several solid tumor types, including prostate and breast cancers. researchgate.net Further research using three-dimensional tumor spheroid models derived from patients has shown that A2B receptor antagonists can prevent the growth of breast cancer spheroids. bmj.comnih.gov These findings highlight the direct impact of A2B receptor antagonism on the proliferative capacity of tumor cells.

Angiogenesis is a critical process for tumor growth and survival, and the A2B receptor has been identified as a promoter of this process. nih.gov Activation of the A2B receptor can stimulate angiogenesis by inducing the production of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). nih.gov The relevance of the A2B receptor in promoting tumor progression is linked to mechanisms including angiogenesis. nih.govnih.gov Consequently, antagonists of the A2B receptor are investigated for their ability to modulate and inhibit these pro-angiogenic signals within the tumor microenvironment.

The spread of cancer to distant organs, or metastasis, is a major cause of mortality. The A2B receptor has been implicated in this complex process. Studies have shown that activation of the A2B receptor can enhance tumor cell migration and metastasis in animal models of breast cancer and melanoma. mdpi.com Conversely, the pharmacological blockade of the A2B receptor has been demonstrated to reduce the formation of metastases in animal models. researchgate.net Both genetic knockdown and the use of selective A2B antagonists have been shown to suppress lung metastasis, confirming the receptor's critical role in this aspect of cancer progression. mdpi.com

Immunomodulatory Effects within the Tumor Microenvironment

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, which acts as an immunosuppressive metabolite, hindering the efficacy of antitumor immune responses. nih.govbmj.com Adenosine exerts its effects through four receptor subtypes, with the A2B adenosine receptor (A2BR) being a key player in this immunosuppressive milieu. bmj.comnih.gov Preclinical investigations into A2B receptor antagonists, such as this compound, have revealed significant immunomodulatory potential by counteracting adenosine-driven immune suppression.

Enhancement of Antitumor Immune Responses

Antagonism of the A2B receptor has been shown to robustly enhance antitumor immunity. By blocking the A2BR, these antagonists prevent adenosine-mediated signaling, which otherwise dampens the activity of various immune cells. cancer.gov This blockade abrogates the profound immunosuppression within the TME, leading to the activation of crucial immune stimulatory cells, including dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs). cancer.gov Furthermore, A2BR inhibition helps to reduce the prevalence of immunosuppressive cell populations such as myeloid-derived suppressor cells (MDSCs) and regulatory T lymphocytes (Tregs). cancer.gov The cumulative effect is a reawakening of the immune system's ability to recognize and mount an effective assault against tumor cells, ultimately leading to tumor cell killing. cancer.govnih.gov Studies have demonstrated that the inhibition of A2BR signaling can slow the growth of several syngeneic tumors by activating T cells. nih.gov

Rescue of Lymphocyte Activity (T cells, NK cells)

A primary mechanism through which adenosine suppresses antitumor immunity is by inhibiting the function of effector lymphocytes, namely T cells and Natural Killer (NK) cells. nih.govnih.gov Preclinical studies have effectively demonstrated that A2B receptor antagonists can rescue the activity of these vital immune cells. In the presence of high adenosine concentrations, which mimic the TME, A2BR antagonists restore both T cell and NK cell proliferation. nih.govnih.gov This rescue of lymphocyte function is critical for a sustained antitumor response. By preventing the inhibitory signals mediated by adenosine, these antagonists ensure that T cells and NK cells can maintain their cytotoxic capabilities against cancer cells. bmj.com Research has shown that A2B receptor antagonists lead to improved T and NK cell activities even under conditions of both exogenous and endogenous adenosine suppression. nih.govbmj.com

Influence on Cytokine Production (e.g., IFN-γ, Perforin)

The functional rescue of lymphocytes by A2B receptor antagonists is accompanied by a significant shift in cytokine production, favoring an anti-cancer profile. Specifically, treatment with A2BR antagonists has been found to increase the production of key effector molecules such as Interferon-gamma (IFN-γ) and perforin (B1180081) by T cells and NK cells. nih.govbmj.com IFN-γ is a pleiotropic cytokine with potent antitumor properties, including the ability to enhance antigen presentation and activate other immune cells. Perforin is a pore-forming protein crucial for the cytotoxic activity of CTLs and NK cells, enabling them to directly kill target tumor cells. The upregulation of both IFN-γ and perforin signifies a qualitative enhancement of the antitumor immune response mediated by A2BR blockade. bmj.com

| Cell Type | Cytokine/Effector Molecule | Effect of A2BR Antagonism | Reference |

| T Cells | IFN-γ | Increased Production | nih.govbmj.com |

| T Cells | Perforin | Increased Production | nih.govbmj.com |

| NK Cells | IFN-γ | Increased Production | nih.govbmj.com |

| NK Cells | Perforin | Increased Production | nih.govbmj.com |

Effects on Dendritic Cell Function

Dendritic cells (DCs) are pivotal antigen-presenting cells (APCs) required for initiating T-cell-mediated immunity. Adenosine signaling through the A2B receptor has been shown to impair the maturation and immunogenicity of DCs. nih.gov A2BR activation can inhibit the production of crucial cytokines like IL-12 and TNF-α while increasing the production of the immunosuppressive cytokine IL-10. nih.gov Consequently, A2B receptor antagonists can reverse these effects, promoting DC maturation and function. cancer.gov By blocking A2BR, these antagonists enhance the ability of DCs to process and present tumor antigens, leading to more effective cross-priming and activation of tumor-antigen-specific CD8+ T cells. nih.gov Studies have shown that A2BR deletion in tumor-bearing mice led to increased infiltration of DCs and more effective T cell priming. nih.gov This suggests that targeting A2BR on APCs is a key mechanism for indirectly enhancing CD8+ T cell responses against tumors. nih.gov

A2B Receptor Antagonism in Inflammatory and Immune Disorders Research

The A2B adenosine receptor is increasingly recognized as a significant orchestrator of inflammation, making it a potential therapeutic target for a range of inflammatory and immune disorders. nih.gov Its role is often context-dependent, but it frequently contributes to pro-inflammatory responses in various cell types.

Modulation of Cytokine Release (e.g., IL-4, IL-6, IL-8, TNF-α)

Research has identified that A2B receptor signaling directly influences the release of several key inflammatory cytokines. Antagonism of this receptor, therefore, offers a strategy to modulate these pathways.

IL-4: On mast cells, A2B receptor activation is linked to the release of IL-4, a key cytokine in type 2 allergic inflammation. nih.gov

IL-6: A2B receptor stimulation promotes the production of the pro-inflammatory cytokine IL-6 in multiple cell types, including intestinal epithelial cells, macrophages, and dendritic cells. nih.govnih.gov In models of autoimmune encephalomyelitis, blocking A2BR was found to inhibit Th17 cell differentiation by specifically blocking IL-6 production from APCs like dendritic cells. nih.gov

IL-8: Similar to IL-4, A2B receptor activation on mast cells can trigger the release of the potent neutrophil chemoattractant, IL-8. nih.gov

TNF-α: The role of A2BR in regulating Tumor Necrosis Factor-alpha (TNF-α) is complex. Some studies suggest that in the absence of functional A2A receptors, A2BR signaling can become operational to suppress TNF-α production from macrophages. nih.govdrugbank.com However, IFN-γ priming can prevent A2BR upregulation, leading to prolonged production of TNFα in response to TLR ligation. nih.gov Therefore, A2BR antagonists could potentially increase TNF-α release under specific inflammatory conditions by blocking an adenosine-mediated suppressive pathway. drugbank.comnih.gov

The table below summarizes the effect of A2B receptor activation on cytokine release, implying that antagonism would have the opposite effect.

| Cytokine | Cell Type | Effect of A2BR Activation | Reference |

| IL-4 | Mast Cells | Increased Release | nih.gov |

| IL-6 | Intestinal Epithelial Cells, Macrophages, Dendritic Cells | Increased Production | nih.govnih.gov |

| IL-8 | Mast Cells | Increased Release | nih.gov |

| TNF-α | Macrophages | Suppressed Release (in absence of A2AR) | nih.govdrugbank.com |

Role in Allergic Airway Inflammation (e.g., Asthma Models)

The A2B adenosine receptor is recognized as a significant contributor to the pathophysiology of allergic airway inflammation, such as in asthma. Activation of A2B receptors on various cells in the lungs, including mast cells and bronchial epithelial cells, can trigger the release of pro-inflammatory mediators. This action suggests that adenosine functions as a pro-inflammatory signal in the airways.

Preclinical studies using mouse models of asthma have demonstrated the potential of A2B receptor antagonism. In these models, selective A2B receptor antagonists have been shown to attenuate airway hyperreactivity in response to challenges with allergens or adenosine receptor agonists. For instance, the selective A2B antagonist CVT-6883 was found to be as effective as montelukast (B128269) in reducing airway reactivity in a mouse model of asthma. Furthermore, administration of A2B antagonists has been linked to a reduction in the influx of inflammatory cells into the bronchoalveolar lavage fluid of sensitized mice following an allergen challenge. Another selective antagonist, MRS1706, showed a preventive effect on tracheal responsiveness and inflammatory cell counts in a guinea pig model of asthma. These findings underscore the role of A2B receptor antagonism in mitigating key features of allergic asthma.

Impact on Gastrointestinal Inflammation (e.g., Ulcerative Colitis)

The A2B adenosine receptor is also implicated in inflammatory processes within the gastrointestinal tract. Functional A2B receptors are expressed on intestinal epithelial cells and their activation can modulate inflammatory responses. For example, stimulation of these receptors on colonic epithelial cells has been shown to induce the secretion of IL-6, a cytokine involved in activating neutrophils during intestinal inflammation. Inflammatory conditions can further amplify this signaling, as cytokines like TNF-α can increase the expression of A2B receptors on these cells. This evidence suggests that A2B receptor signaling contributes to the inflammatory cascade in conditions like ulcerative colitis. While the general role of A2B receptors in gut inflammation is established, specific preclinical data on the effects of A2B antagonists in models of ulcerative colitis are less detailed in the provided search results. However, the known pro-inflammatory functions of A2B receptor activation in the gut epithelium make it a logical target for antagonist therapies.

Research on A2B Receptor Antagonism in Metabolic Dysregulation

The role of A2B receptor antagonism in metabolic dysregulation, including glucose homeostasis, insulin (B600854) resistance, and hepatic glucose production, is an emerging area of investigation. Adenosine is known to play a part in various metabolic processes, and its receptors are potential targets for therapeutic intervention in metabolic diseases like diabetes.

Influence on Glucose Homeostasis in Preclinical Studies

While extensive preclinical data specifically detailing the effects of A2B receptor antagonists on glucose homeostasis is not available in the provided search results, the general involvement of adenosine receptors in metabolic control suggests a potential role. Research has been conducted on agonists for other adenosine receptor subtypes for their potential in treating diabetes, but the development of A2B receptor agonists has been more limited. The therapeutic potential of either agonizing or antagonizing the A2B receptor in this context remains a subject of ongoing research.

Impact on Insulin Resistance Mechanisms

The specific impact of A2B receptor antagonism on the mechanisms of insulin resistance has not been detailed in the available search results. The intricate signaling pathways involving adenosine receptors in various tissues suggest that modulating A2B receptor activity could influence insulin sensitivity, but dedicated preclinical studies are required to elucidate these potential effects.

Modulation of Hepatic Glucose Production

Similarly, there is a lack of specific preclinical data in the provided search results concerning the modulation of hepatic glucose production by A2B receptor antagonists. The liver is a key regulator of glucose homeostasis, and while adenosine signaling is known to influence hepatic function, the precise role of the A2B receptor in controlling glucose output from the liver remains to be fully characterized through targeted studies.

Effects on Gene Expression Related to Metabolism (e.g., NR4A)

Research into the role of A2B receptor antagonists in regulating gene expression related to metabolism has identified the Nuclear Receptor 4A (NR4A) family as a significant target. In rat L6 skeletal muscle cells, the activation of A2B adenosine receptors has been shown to increase the mRNA gene expression of NR4A1, NR4A2, and NR4A3. semanticscholar.orgbiomedpharmajournal.org This effect was demonstrated using the nonselective adenosine receptor agonist NECA, which led to a 5.9-fold, 2.9-fold, and 2.4-fold increase in NR4A1, NR4A2, and NR4A3 mRNA levels, respectively. semanticscholar.orgbiomedpharmajournal.org

Crucially, the selective A2B receptor antagonist, PSB 603, was able to block these NECA-induced increases in NR4A gene expression. semanticscholar.orgbiomedpharmajournal.org This finding points to the A2B receptor as a key regulator of NR4A mRNA expression in skeletal muscle. semanticscholar.org Furthermore, PSB 603 on its own was observed to down-regulate the baseline mRNA expression of NR4A1, suggesting an inverse agonist activity at the A2B receptor. semanticscholar.orgbiomedpharmajournal.org These studies highlight the potential for A2B receptor antagonists to modulate metabolic pathways through the regulation of NR4A gene expression. semanticscholar.org The NR4A family of orphan nuclear receptors are known to be immediate early genes involved in various cellular processes, including inflammation, apoptosis, and cell cycle control. nih.govfrontiersin.org

| Compound | Target | Effect on NR4A mRNA Expression | Fold Change (vs. Vehicle) | Reference |

|---|---|---|---|---|

| NECA (10 µM) | Adenosine Receptors (non-selective agonist) | Increase | NR4A1: 5.9, NR4A2: 2.9, NR4A3: 2.4 | semanticscholar.orgbiomedpharmajournal.org |

| PSB 603 (100 nM) | A2B Receptor (selective antagonist) | Blocks NECA-induced increase | N/A | semanticscholar.orgbiomedpharmajournal.org |

| PSB 603 (100 nM and 1 µM) | A2B Receptor (inverse agonist) | Decrease in baseline NR4A1 | -2.3 | biomedpharmajournal.org |

A2B Receptor Antagonism in Renal Pathophysiology Research

The induction of diabetes in these models is associated with an increase in the renal content of A2B receptors. tandfonline.comnih.gov The administration of an A2B receptor antagonist was found to significantly recover the kidney hypertrophy index in diabetic animals. tandfonline.com These findings suggest that the A2B receptor plays a pathogenic role in the early glomerular dysfunction observed in diabetic nephropathy and that its blockade can ameliorate adverse renal function parameters. tandfonline.comnih.govresearchgate.net

A2B receptor antagonists have been shown to modulate key signaling pathways implicated in the pathogenesis of diabetic nephropathy, specifically those involving Vascular Endothelial Growth Factor-A (VEGF-A) and Transforming Growth Factor-beta (TGF-β). tandfonline.commdpi.comnih.gov In diabetic models, there is an increased expression of VEGF-A in the kidneys, which is associated with the development of proteinuria. tandfonline.comnih.gov Treatment with the A2B antagonist MRS1754 has been shown to block this diabetes-induced overexpression of VEGF-A. tandfonline.comresearchgate.net

Furthermore, A2B receptor antagonism interferes with the pathogenic signaling of TGF-β. mdpi.comnih.gov In human podocytes, MRS1754 was found to attenuate TGF-β-induced activation of SMAD2/-3, key mediators of TGF-β signaling. mdpi.comnih.gov This was evidenced by reduced phosphorylation of SMAD2/-3 and decreased SMAD3 occupancy at target gene promoters. mdpi.comnih.gov Additionally, MRS1754 reduced the non-canonical activation of p65-NF-κB and the expression of Snail, a marker of mesenchymal-like transformation, in response to TGF-β. mdpi.comnih.gov In vivo, treatment with an A2B antagonist in diabetic rats prevented the diabetes-induced glomerular expression of mesenchymal-like transformation markers like Snail and α-SMA, while preserving epithelial podocyte-specific proteins. nih.gov These findings indicate that A2B receptor blockade can interfere with the signaling cascades that drive fibrosis and the phenotypical transformation of podocytes in diabetic glomerulopathy. mdpi.comnih.gov

| Parameter | Effect of Diabetes | Effect of A2B Antagonist (MRS1754) | Reference |

|---|---|---|---|

| Renal VEGF-A Expression | Increased | Inhibited/Blocked | tandfonline.comnih.gov |

| TGF-β-induced SMAD2/-3 Phosphorylation (in vitro) | N/A | Attenuated | mdpi.comnih.gov |

| Glomerular Snail and α-SMA Expression | Increased | Prevented/Reduced | mdpi.comnih.gov |

| Podocyte Epithelial Proteins (nephrin, ZO-1) | Decreased | Preserved | nih.gov |

In the kidney, adenosine, acting through A2B receptors, plays a role in regulating ion transport, specifically chloride secretion. nih.govnih.gov Studies using the mIMCD-K2 cell line, a model for the murine inner medullary collecting duct (IMCD), have demonstrated that adenosine stimulates chloride secretion through the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). nih.govnih.gov

This stimulation of chloride secretion is mediated by the activation of apical A2B adenosine receptors. nih.govnih.gov Pharmacological studies have confirmed that the increase in short-circuit current, indicative of ion transport, is dose-dependently stimulated by adenosine and can be inhibited by a CFTR Cl- channel inhibitor. nih.govnih.gov The signaling pathway involves an increase in intracellular cAMP and the activation of protein kinase A (PKA), as inhibition of PKA completely blocks the adenosine-induced response. nih.govnih.gov This suggests that A2B receptor antagonists could potentially modulate this pathway, thereby affecting chloride ion secretion in kidney epithelial cells.

Investigation of A2B Receptor Antagonism in Cardiovascular and Lung Diseases

Ischemic preconditioning is a phenomenon where brief, non-lethal periods of myocardial ischemia protect the heart from a subsequent, more prolonged ischemic insult, thereby reducing infarct size. nih.gov While the A2B adenosine receptor has been implicated in cardioprotection, its role in the acute phase of ischemic preconditioning is not essential. nih.govresearchgate.net

Studies using A2B receptor gene knockout mice and the A2B receptor antagonist ATL-801 have shown that the cardioprotective effects of acute ischemic preconditioning remain intact. nih.govresearchgate.net In both wild-type and A2B knockout mice, ischemic preconditioning equivalently improved the recovery of contractile function and reduced the release of cardiac troponin I following ischemia and reperfusion. researchgate.net Similarly, the infarct size-reducing capacity of acute ischemic preconditioning was not affected in A2B knockout mice or in rats pretreated with an A2B antagonist. researchgate.net However, it is suggested that the A2B receptor may play a role in the later stages of ischemic preconditioning, which are dependent on the induction of stress-responsive genes. nih.gov Notably, the administration of a selective A2B receptor agonist, BAY 60-6585, has been shown to reduce myocardial infarct size, supporting the concept of the A2B receptor as a cardioprotective target. nih.govresearchgate.net

Impact on Chronic Obstructive Pulmonary Disease (COPD) Mechanisms

Preclinical research indicates that A2B adenosine receptor (A2BR) antagonists may be beneficial in treating key features of Chronic Obstructive Pulmonary Disease (COPD). nih.gov Adenosine levels are elevated in the lungs of individuals with COPD, and the A2BR, which has the lowest affinity for adenosine, is thought to play a significant role in pathological conditions where adenosine concentrations are high. nih.gov Engagement of the A2B receptor has been shown to promote the expression of pro-inflammatory mediators from various cells involved in chronic lung diseases. nih.gov This includes the release of interleukin-8 (IL-8), IL-4, IL-13, and monocyte chemoattractant protein-1 (MCP-1) from mast cells, airway epithelial cells, and bronchial smooth muscle cells. nih.gov

A significant complication of COPD is the development of pulmonary hypertension (PH), which is associated with vascular remodeling. nih.gov Studies have found that patients with both COPD and PH exhibit remodeled blood vessels with increased smooth muscle and collagen deposition. nih.gov Furthermore, elevated levels of A2BR transcripts (ADORA2B) in these patients correlate with increased pulmonary arterial pressures. nih.gov

In an experimental mouse model of adenosine-mediated airspace enlargement, which mimics features of COPD, animals developed PH, characterized by elevated right ventricular systolic pressure (RVSP), right ventricular hypertrophy (RVH), and vascular remodeling. nih.gov Treatment of these mice with GS-6201, an A2B receptor antagonist, was shown to halt lung damage and prevent the development of PH. nih.gov These findings suggest that A2B receptor antagonism could be a therapeutic strategy for PH secondary to COPD. nih.gov

| Parameter | Observation in Disease Model | Effect of GS-6201 Treatment | Reference |

|---|---|---|---|

| Right Ventricular Systolic Pressure (RVSP) | Elevated | Attenuated | nih.gov |

| Right Ventricular Hypertrophy (RVH) | Increased | Attenuated | nih.gov |

| Vascular Remodeling | Present (Increased smooth muscle and collagen) | Attenuated | nih.gov |

| Overall Lung Damage | Present | Halted | nih.gov |

Effects on Airway Reactivity and Remodeling in Lung Models

A2B receptor antagonists have been investigated for their potential to inhibit airway reactivity and inflammation in preclinical models of allergic airway disease, which share some characteristics with COPD. nih.gov In a mouse model of asthma, the selective A2BR antagonist CVT-6883 was shown to play a significant role in reducing airway hyperreactivity. nih.gov The study measured airway reactivity in terms of enhanced pause (Penh), a measure of bronchoconstriction. nih.gov Aerosolized adenosine agonists like 5'-N-ethylcarboxamidoadenosine (NECA) and AMP caused significant increases in Penh, and these effects were markedly attenuated by CVT-6883. nih.gov

Furthermore, allergen challenge in sensitized mice led to a late allergic response and an increase in inflammatory cells in the bronchoalveolar lavage fluid. nih.gov Treatment with CVT-6883 inhibited this late response and reduced the influx of inflammatory cells. nih.gov These results strongly suggest that A2B receptor antagonism can mitigate both airway reactivity and inflammation. nih.gov In other preclinical studies, the compound RCD405, which has anti-inflammatory properties, was found to cause complete relaxation of ex vivo human airways, with efficacy comparable to standard-of-care bronchodilators. reprocell.com

| Challenge Agent | Effect on Airway Reactivity (Penh) | Effect of CVT-6883 Treatment | Reference |

|---|---|---|---|

| NECA (Adenosine Agonist) | Concentration-dependent increase | Significantly attenuated | nih.gov |

| AMP (Adenosine Agonist) | Significant increase | Significantly attenuated | nih.gov |

| Allergen Challenge | Induced late allergic response | Inhibited | nih.gov |

| Allergen Challenge (Cellular Influx) | Increased inflammatory cells | Reduced | nih.gov |

The role of the A2B receptor in airway remodeling is complex. The pro-fibrotic nature of A2BR signaling suggests that antagonists could be beneficial in treating chronic lung diseases where fibrosis and airway remodeling are major components. nih.gov However, some research points to a more nuanced function. A study using adenosine deaminase (ADA)-deficient mice, which develop progressive airway inflammation and remodeling, found that the genetic removal of the A2B receptor led to unexpectedly enhanced pulmonary inflammation and airway destruction. nih.gov This finding suggests a potential protective role for the A2B receptor during acute stages of lung disease, highlighting the complexity of targeting this receptor. nih.gov

Modulation of Vascular Remodeling and Hypertension

The A2B receptor is a key target in studies of vascular remodeling and hypertension, particularly pulmonary hypertension (PH). nih.gov As detailed in section 3.6.2, preclinical studies using the A2BR antagonist GS-6201 in a mouse model of COPD-associated PH demonstrated that blocking the receptor could attenuate vascular remodeling, characterized by reduced smooth muscle and collagen deposition in pulmonary vessels. nih.gov This intervention also halted the progression of PH. nih.gov

The role of the A2B receptor in vascular remodeling appears to be highly context-dependent. While antagonism shows promise in pulmonary hypertension, other studies suggest A2B receptor activation can be protective in different vascular beds. nih.gov For instance, research on systemic arteries found that adenosine inhibits neointimal formation and the growth of progenitor smooth muscle cells via the A2B receptor. nih.gov In a rat carotid artery injury model, local application of an adenosine agonist significantly reduced neointimal hyperplasia. nih.gov The authors of that study note that while A2B agonists are being developed for certain cardiovascular diseases, A2B antagonists are being pursued for conditions like pulmonary hypertension and fibrosis, suggesting the receptor's function differs between chronic and acute settings or between systemic and pulmonary circulation. nih.gov

This dual role is also observed in cardiac remodeling. While some studies on isolated cardiac fibroblasts show an antifibrotic effect from A2B receptor stimulation, in vivo animal studies have demonstrated that A2B receptor antagonists like GS-6201 can provide beneficial effects, attenuating cardiac enlargement and dysfunction in models of myocardial infarction and ischemia-reperfusion. frontiersin.org This supports the therapeutic potential of A2B antagonists in pathological remodeling processes. frontiersin.org

Discovery, Design, and Optimization of A2b Receptor Antagonists

Structure-Activity Relationship (SAR) Studies for A2BAR Antagonists

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. Through systematic modification of chemical structures, researchers can identify key features that enhance potency and selectivity for the A2B adenosine (B11128) receptor.

The xanthine (B1682287) skeleton, found in natural alkaloids like caffeine (B1668208) and theophylline, represents the classical starting point for adenosine receptor antagonists. nih.govnih.gov While these initial compounds are non-selective, their scaffold has proven highly adaptable for developing selective A2BAR antagonists. tandfonline.comnih.gov SAR studies on the xanthine core have revealed several critical insights:

Substitution at the 8-position: This position is a primary determinant of affinity and selectivity. Introducing aryl or heteroaryl groups, particularly 8-phenylxanthines and 8-(pyrazol-4-yl)xanthines, has been a successful strategy for achieving high A2B affinity. nih.govnih.gov For instance, adding a p-sulfophenyl group at this position led to the development of water-soluble antagonists. mdpi.com

Substitution at the N1- and N3-positions: Alkyl substitutions at these positions significantly influence the compound's affinity and selectivity profile. A larger alkyl group at the N1-position compared to the N3-position, such as a 1-propyl group, generally favors affinity for the human A2B receptor. nih.govnih.gov

Substitution at the N7-position: Modifications at this position can modulate selectivity. For example, adding a methyl group at N7 can decrease affinity for A1 receptors, thereby increasing selectivity towards A2A and A2B subtypes. nih.gov

These systematic modifications have led to the identification of xanthine derivatives with picomolar potency and over 10,000-fold selectivity for the A2BAR. nih.gov

Table 1: SAR Summary for Xanthine-Based A2BAR Antagonists

| Position on Xanthine Core | Substitution Type | Effect on A2BAR Affinity/Selectivity | Example Compound Class |

|---|---|---|---|

| C8 | Aryl / Heteroaryl Groups | Crucial for high affinity and selectivity. nih.govnih.gov | 8-Phenylxanthines, 8-(Pyrazol-4-yl)xanthines |

| N1 | Alkyl Groups (e.g., Propyl) | Favors A2B receptor affinity. nih.govnih.gov | 1-Propylxanthines |

| N3 | Small Alkyl Groups (e.g., Methyl) or Hydrogen | Generally smaller groups are preferred to maintain selectivity. nih.gov | 1-Allyl-3-methyl-8-phenylxanthine |

| N7 | Methyl or Chloroethyl Groups | Can enhance selectivity by reducing affinity for other receptor subtypes. nih.govnih.gov | 7-(2-chloroethyl)theophylline |

While xanthines have been a productive scaffold, their physicochemical properties can present challenges. researchgate.net This has driven the exploration of non-xanthine chemotypes, particularly those based on pyrimidine (B1678525) and other heterocyclic systems, to discover antagonists with novel structures and potentially improved pharmacokinetic profiles. researchgate.netbmj.com

Pyrimidine Derivatives: Researchers have focused on pyrimidine-based ligands, such as 3,4-dihydropyrimidin-2(1H)-ones, which offer structural novelty and high affinity. researchgate.netfigshare.com Fusing imidazole, 1,2,4-triazole, or benzimidazole (B57391) rings to the pyrimidine core has yielded highly potent and selective A2B antagonists. researchgate.netfigshare.comnih.gov

Pyrazolo-triazolo-pyrimidines: This class of compounds has also been extensively studied. SAR exploration has shown that substitutions at the N5, N7, and N8 positions are critical for determining affinity and selectivity across the adenosine receptor family. nih.gov

Other Heterocycles: A variety of other heterocyclic scaffolds, including aminothiazoles and quinazolines, have been investigated, leading to compounds with good affinity and selectivity for the A2B receptor. nih.gov

The exploration of these diverse chemotypes has successfully identified non-xanthine antagonists with nanomolar affinity and excellent selectivity profiles. diva-portal.orgresearchgate.net

Across different scaffolds, several key structural features have been identified as crucial for potent and selective A2B antagonism. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling have helped to distill these determinants:

Hydrogen Bonding: The presence of hydrogen bond acceptors (HBA) and donors (HBD) is critical for anchoring the ligand in the receptor's binding pocket. nih.gov

Hydrophobic Interactions: Both aliphatic and aromatic hydrophobic features are important for binding affinity. nih.gov These interactions often occur with aromatic residues within the transmembrane helices of the receptor.

Extracellular Loop Interactions: The extracellular loops of the receptor, particularly the second extracellular loop (ECL2), play a crucial role in determining ligand recognition and affinity, contributing to the differentiation between receptor subtypes. researchgate.net

These insights guide the rational design of new antagonists by providing a blueprint of the necessary molecular features for effective A2B receptor binding. nih.govnih.gov

Computational and Molecular Modeling Approaches in Antagonist Design

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to visualize and understand ligand-receptor interactions at an atomic level. nih.gov Since an experimental crystal structure for the A2B receptor is not yet available, homology modeling and simulation techniques are vital. mdpi.comsemanticscholar.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. acs.orgresearchgate.net For A2BAR antagonists, docking studies, often based on homology models built from the A2A receptor structure, have been instrumental in rationalizing observed SAR data. nih.govfigshare.com These simulations have identified a consensus binding site and key amino acid residues involved in ligand recognition:

Hydrogen Bonds: Ser92 and Asn282 are often identified as essential for forming hydrogen bonds with the antagonist. acs.org

π-π Stacking: Aromatic residues such as Trp247 and Phe243 can engage in π-π stacking interactions with aromatic portions of the ligands. acs.org

Other Key Residues: Other residues like His251, Thr89, and Lys269 have also been implicated in forming important interactions that stabilize the ligand-receptor complex. mdpi.comacs.orgresearchgate.net

Table 2: Key Amino Acid Interactions in A2BAR Antagonist Binding (from Docking Simulations)

| Amino Acid Residue | Typical Interaction Type | Role in Binding |

|---|---|---|

| Ser92, Asn282 | Hydrogen Bond | Anchors the ligand within the binding pocket. acs.org |

| Trp247, Phe243 | π-π Stacking | Stabilizes aromatic moieties of the antagonist. acs.org |

| Thr89 | Hydrogen Bond | Interacts with ester or amido groups on the ligand. acs.org |

| His251, Lys269 | Various (H-bond, ionic) | Contributes to ligand recognition and stabilization. mdpi.comacs.orgresearchgate.net |

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.comsemanticscholar.org By simulating the movements of atoms, MD can be used to:

Assess Stability: MD simulations help determine the stability of the binding poses predicted by docking. acs.org

Explore Conformational Changes: These simulations can reveal conformational changes in the receptor that occur upon ligand binding. acs.org

Refine Binding Modes: MD allows for the refinement of the initial docked pose into a more energetically favorable and realistic binding mode. tandfonline.com

The application of MD simulations has confirmed the importance of the interactions identified through docking and provided deeper insights into the dynamic nature of A2BAR antagonism. tandfonline.comacs.orgacs.org This computational synergy of docking and MD simulations is crucial for advancing the rational design of novel and more effective A2B receptor antagonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with their biological activity. For A2BAR antagonists, QSAR studies have been instrumental in identifying key molecular features that govern their potency and selectivity.

In a study focusing on quinazoline (B50416) derivatives as adenosine receptor antagonists, QSAR analysis was employed to understand the structural requirements for A2B receptor binding. This research identified "A2B receptor antagonist 2," also referred to as compound 18 in the study, as a notable adenosine receptor A2B antagonist. medchemexpress.comglpbio.comglpbio.com The analysis of a series of related compounds revealed that specific substitutions on the quinazoline scaffold were critical for activity.

The binding affinities of these compounds were determined across different adenosine receptor subtypes, providing the necessary data for building robust QSAR models. For instance, A2B receptor antagonist 2 exhibited the following binding affinities (Ki):

| Receptor Subtype | Ki (μM) |

| Rat A1 | 2.30 |

| Rat A2A | 6.8 |

| Human A2B | 3.44 |

| Data sourced from MedchemExpress, GlpBio, and AbMole BioScience. medchemexpress.comglpbio.comabmole.com |

These values, along with those of other analogs, were used to develop QSAR models that highlighted the importance of physicochemical properties such as hydrophobicity, electronic effects, and steric parameters in determining the binding affinity for the A2B receptor. Such models provide predictive tools for designing novel antagonists with improved potency.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the de novo design of A2BAR antagonists, pharmacophore models have been generated based on the structures of known active ligands.

These models typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, spatially arranged to mimic the interactions of a ligand with the A2B receptor's binding site. By using a set of structurally diverse and potent A2BAR antagonists, a consensus pharmacophore can be developed. This model then serves as a 3D query for screening virtual compound libraries to identify novel chemical scaffolds that fit the pharmacophoric requirements and are likely to exhibit A2B antagonistic activity. This approach has been successful in identifying new classes of non-xanthine A2BAR antagonists, expanding the chemical space for this important therapeutic target.

Free Energy Perturbation (FEP) Analysis

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics used to calculate the relative binding free energies of a series of related ligands to a biological target. In the context of A2BAR antagonist development, FEP simulations can provide highly accurate predictions of the potency of new chemical entities before their synthesis.

The FEP method involves creating a thermodynamic cycle to compute the free energy difference between two states, for instance, the binding of two different antagonists to the A2B receptor. By "alchemically" transforming one ligand into another in silico, both in the solvated state and when bound to the receptor, the relative binding free energy can be calculated. This information is invaluable for prioritizing which compounds to synthesize and test, thereby saving significant time and resources in the lead optimization phase. While specific FEP analyses for "A2B receptor antagonist 2 hydrochloride" are not detailed in the available literature, this methodology represents a state-of-the-art approach for refining the potency and selectivity of lead compounds targeting the A2B receptor.

Development of Irreversible A2BAR Antagonists as Research Tools

Irreversible antagonists, which form a covalent bond with their target receptor, are invaluable tools in pharmacological research. They can be used to study receptor function, structure, and turnover without the complication of the antagonist dissociating from the receptor.

Design Principles for Covalent Binding

The design of irreversible A2BAR antagonists involves incorporating a reactive electrophilic group, often termed a "warhead," into a known A2BAR antagonist scaffold. This warhead is designed to react with a nucleophilic amino acid residue within or near the A2B receptor's binding pocket, forming a stable covalent bond.

Commonly used warheads include sulfonyl fluorides and other reactive moieties. The design process requires careful consideration of the spatial orientation of the reactive group to ensure it is positioned correctly to react with a suitable nucleophilic residue, such as a lysine (B10760008) or cysteine, in the receptor. The reactivity of the warhead must also be tuned to be selective for the target receptor and stable under physiological conditions.

Characterization of Irreversible Binding Mechanisms

Confirming the irreversible binding of a covalent antagonist is crucial. Several experimental techniques are employed for this characterization:

Washout Experiments: In these experiments, receptor preparations are incubated with the antagonist and then subjected to extensive washing to remove any unbound or reversibly bound ligand. The persistence of receptor blockade after washing is a strong indicator of covalent binding.

Radioligand Binding Assays: The ability of the irreversible antagonist to persistently block the binding of a radiolabeled reversible ligand after washout is quantified.

Functional Assays: The sustained inhibition of agonist-induced signaling, such as cAMP production, after washout of the irreversible antagonist provides functional evidence of covalent modification.

Mass Spectrometry: This technique can be used to identify the specific amino acid residue that has been covalently modified by the antagonist, providing direct evidence of the binding mechanism.

Strategies for Developing Highly Selective A2BAR Antagonists

Achieving high selectivity for the A2B receptor over the other adenosine receptor subtypes (A1, A2A, and A3) is a major goal in the development of A2BAR antagonists. High selectivity minimizes off-target effects and enhances the therapeutic potential of the compound.

Several strategies have been successfully employed to develop highly selective A2BAR antagonists:

Scaffold Hopping: Moving from the traditional xanthine-based scaffolds to novel heterocyclic systems has been a fruitful approach. Non-xanthine antagonists often exhibit different selectivity profiles and may offer improved physicochemical properties.

Structure-Guided Design: Utilizing homology models or crystal structures of the A2B receptor allows for the rational design of antagonists that exploit unique features of the A2B binding pocket that are not present in other adenosine receptor subtypes.

Systematic SAR Exploration: A systematic exploration of the structure-activity relationships around a given scaffold can identify specific substitutions that enhance A2B selectivity. For example, in the quinazoline series to which "A2B receptor antagonist 2" belongs, modifications at different positions of the quinazoline ring were shown to have a significant impact on selectivity. glpbio.com By comparing the binding affinities across all four adenosine receptor subtypes, medicinal chemists can identify modifications that increase affinity for A2B while decreasing affinity for A1, A2A, and A3 receptors.

Through the application of these computational and medicinal chemistry strategies, the discovery and development of potent, selective, and well-characterized A2B receptor antagonists continue to advance, providing valuable tools for research and potential new therapies for a range of diseases.

In-depth Scientific Article on "this compound" Cannot Be Generated Due to Lack of Publicly Available Research

A comprehensive article focusing on the discovery, design, and optimization of the specific chemical compound "this compound" (CAS No. 724-70-9), as requested, cannot be created at this time. A thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available research data on this particular molecule.

While the existence of "this compound" is confirmed through listings by chemical suppliers, there is no accessible scientific information detailing its discovery, the principles behind its design and optimization, or specific data regarding its activity as a dual A2A/A2B receptor antagonist. Key information required to fulfill the requested article outline, such as research findings on its development, design principles for dual antagonism, and comparative analyses with other selective antagonists, is not present in the public domain.

The field of adenosine receptor antagonists is an active area of research, particularly in the context of immuno-oncology and inflammatory diseases. The development of antagonists that can target the A2B receptor, and especially those with dual A2A/A2B receptor activity, is of significant scientific interest. This is due to the roles these receptors play in modulating immune responses within the tumor microenvironment. High concentrations of adenosine in tumors can suppress the activity of immune cells, and blocking this signaling pathway is a promising therapeutic strategy.

Research in this area has led to the development and clinical investigation of several other dual A2A/A2B receptor antagonists. Notable examples include:

Etrumadenant (AB928): A dual A2A/A2B receptor antagonist that has been evaluated in clinical trials for various cancers. bioworld.com Research has shown it can inhibit both A2A and A2B receptors with similar potencies and has demonstrated favorable pharmacokinetic and safety profiles. bioworld.com

M1069: A highly selective dual antagonist of A2A and A2B receptors. Studies have indicated its ability to counteract the immunosuppressive effects of adenosine and reduce tumor growth in preclinical models. aacrjournals.orgresearchgate.netnih.gov

SEL330-639: A novel dual A2A/A2B receptor antagonist characterized by its nanomolar potency and effectiveness in both lymphoid and myeloid cell populations. nih.gov

The design of such dual antagonists is a key area of focus, with the goal of simultaneously targeting the immunosuppressive effects mediated by both A2A and A2B receptors, which can be complementary in the tumor microenvironment. aacrjournals.org Comparative analyses of these dual antagonists versus selective A2A or A2B antagonists are ongoing to determine the most effective therapeutic strategies for different cancer types and disease contexts.